molecular formula C24H18N4O5 B602174 Azilsartan Impurity J CAS No. 1403474-78-1

Azilsartan Impurity J

Cat. No.: B602174
CAS No.: 1403474-78-1
M. Wt: 442.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Azilsartan Impurity J is a byproduct formed during the synthesis of Azilsartan, an angiotensin II receptor blocker used to treat hypertension. The control of impurities in pharmaceuticals is crucial as they can affect the efficacy and safety of the drug. Understanding the nature and formation of these impurities helps in optimizing the manufacturing process to minimize their presence .

Scientific Research Applications

Mechanism of Action

Target of Action

Azilsartan, also known as “Azilsartan Impurity J”, primarily targets the Angiotensin II Type 1 Receptor (AT1R) . This receptor is a part of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Azilsartan functions as an Angiotensin II receptor blocker (ARB) . It inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking its binding to the AT1 receptor . This blockade prevents angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys, from exerting its effects, thereby leading to vasodilation and reduction in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Azilsartan is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, Azilsartan inhibits the action of angiotensin II, thereby disrupting the RAAS pathway . This results in vasodilation, reduced secretion of aldosterone, and decreased water reabsorption in the kidneys .

Pharmacokinetics

The bioavailability of Azilsartan is about 60% . It has a maximum concentration time (tmax) of 1.5–3 hours and a half-life of approximately 11 hours . These properties influence the drug’s absorption, distribution, metabolism, and excretion (ADME), impacting its overall bioavailability .

Result of Action

The molecular and cellular effects of Azilsartan’s action primarily involve the inhibition of cell proliferation and the enhancement of adipogenesis . In aortic endothelial cells, Azilsartan inhibited cell proliferation at concentrations as low as 1 μmol/l . In cultured 3T3-L1 preadipocytes, Azilsartan enhanced adipogenesis .

Action Environment

Environmental factors such as pH and temperature can influence the stability and action of Azilsartan. It shows greater photostability and dry heat stability . Azilsartan is degraded up to 38% and 31% with acidic and neutral pH respectively, while it shows greater extent of degradation up to 40% with hydrogen peroxide .

Safety and Hazards

This involves assessing the potential risks associated with the compound. It can include information about its toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves discussing potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or other fields .

Chemical Reactions Analysis

Azilsartan Impurity J can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Azilsartan Impurity J can be compared with other impurities formed during the synthesis of Azilsartan, such as:

  • Azilsartan Impurity A
  • Azilsartan Impurity B
  • Azilsartan Impurity C
  • Azilsartan Impurity D

Each impurity has a unique structure and formation pathway, which can influence its impact on the final drug product. This compound is unique in its specific formation conditions and its potential effects on the drug’s properties .

Properties

IUPAC Name

methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5/c1-32-22(29)18-7-4-8-19-20(18)28(23(30)25-19)13-14-9-11-15(12-10-14)16-5-2-3-6-17(16)21-26-24(31)33-27-21/h2-12H,13H2,1H3,(H,25,30)(H,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOITPRMCZPASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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